(3,4-diethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Overview
Description
The compound “(3,4-diethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” is a complex organic molecule. It contains several functional groups and rings, including a triazole ring and a pyrimidine ring . Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, such as the one in the given compound, has been the subject of extensive research . These scaffolds are synthesized using 3-amino-1,2,4-triazole . A variety of synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular structure of the compound is characterized by the presence of a 1,2,4-triazole ring and a pyrimidine ring . The triazole ring is a five-membered ring containing three nitrogen atoms . The position of the nitrogen atom in the five-membered ring results in two possible isomers of triazole, 1,2,3 and 1,2,4-triazoles .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the triazole and pyrimidine rings, as these are the most reactive parts of the molecule . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .Scientific Research Applications
Synthesis and Biological Activity
A variety of derivatives related to (3,4-diethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone have been synthesized for exploring their biological activities. For example, Watanabe et al. (1992) synthesized bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives to test for 5-HT2 and alpha 1 receptor antagonist activity. These compounds demonstrated potent 5-HT2 antagonist activity, indicating their potential in modulating serotonin receptors (Watanabe et al., 1992).
Antimicrobial Properties
Compounds structurally related to the specified chemical have been explored for their antimicrobial properties. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding that some compounds possessed good or moderate activities against various microorganisms (Bektaş et al., 2007).
Anti-HIV Activity
In the realm of antiviral research, Ashok et al. (2015) discovered that certain β-carboline derivatives, structurally akin to the compound , exhibited selective inhibition of the HIV-2 strain. These findings highlight the compound's potential application in HIV treatment strategies (Ashok et al., 2015).
Synthesis of Complex Heterocyclic Compounds
The compound serves as a base for synthesizing various complex heterocyclic compounds. Abdelhamid et al. (2012) reported the synthesis of naphtho[2,1-b]furan-2-yl and pyrazolo[5,1-c][1,2,4]triazin-3-yl methanone derivatives, showcasing the versatility of such structures in chemical synthesis (Abdelhamid et al., 2012).
Potential Anticancer Activity
Nagaraj et al. (2018) synthesized a series of novel triazole analogues of piperazine, including compounds structurally similar to the one . These compounds were evaluated for antibacterial activity, indicating their potential use in developing new cancer therapies (Nagaraj et al., 2018).
Future Directions
The future directions for research on this compound and similar ones could involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a complex structure that includes a triazolopyrimidine and a diethoxybenzoyl group, which are known to interact with various receptors in the body . .
Mode of Action
Compounds with similar structures have been found to interact with multiple receptors, leading to a variety of biological responses .
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities .
Pharmacokinetics
The presence of the diethoxybenzoyl and triazolopyrimidine groups may influence its bioavailability and pharmacokinetic profile .
Result of Action
Based on the biological activities of similar compounds, it may have potential therapeutic applications in a variety of diseases .
Properties
IUPAC Name |
(3,4-diethoxyphenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN7O3/c1-3-35-20-9-8-17(14-21(20)36-4-2)25(34)32-12-10-31(11-13-32)23-22-24(28-16-27-23)33(30-29-22)19-7-5-6-18(26)15-19/h5-9,14-16H,3-4,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHOIHPMMPRJCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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